Product packaging for Diplodiol(Cat. No.:CAS No. 69199-05-9)

Diplodiol

Cat. No.: B1202419
CAS No.: 69199-05-9
M. Wt: 224.25 g/mol
InChI Key: BFQQKLXDPGTJKC-HQJQHLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diplodiol is a mycotoxin produced by the phytopathogenic fungus Stenocarpella macrospora , which is one of the causal agents of white ear rot disease in corn . This disease is one of the most destructive to corn crops worldwide, and the production of mycotoxins like this compound poses a significant risk to farmed animals and represents an important concern for human health . The toxin has been reported to cause death in chickens and chicks . As such, this compound is a compound of interest in agricultural and biological research, particularly in studies focusing on plant pathology, mycotoxicology, and the development of strategies for the biological control of fungal pathogens . Research Use Only (RUO) products, like this reagent, are intended solely for laboratory research procedures in controlled environments and are not intended for diagnostic or therapeutic use, or for administration to humans . They are not regulated or certified for accuracy or safety for medical procedures. This product is strictly for research use by qualified scientists and biologists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B1202419 Diplodiol CAS No. 69199-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69199-05-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1

InChI Key

BFQQKLXDPGTJKC-HQJQHLMTSA-N

SMILES

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO

Isomeric SMILES

CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO

Canonical SMILES

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO

Other CAS No.

7143-89-7

Synonyms

diplodiol
trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Toxicology

Diplodiol is chemically characterized as a secondary metabolite, predominantly known for its toxicological effects, particularly in livestock. It is associated with diplodiasis, a condition characterized by neurological symptoms in animals consuming infected corn. The toxin can lead to significant health issues, including ataxia and hepatic damage in cattle and other farm animals .

Biological Control of Phytopathogens

One of the promising applications of this compound is in the biological control of plant pathogens. Research has demonstrated that certain bacterial strains isolated from soil exhibit antifungal properties against Stenocarpella maydis and Stenocarpella macrospora, which are known to cause ear rot in corn. The use of these bacteria as biological control agents can reduce reliance on synthetic fungicides, which pose environmental hazards .

Table 1: Antifungal Activity of Bacterial Strains Against Phytopathogens

Bacterial StrainPercent Inhibition (%)Growth Phase
Pseudomonas spp. 1173.0Logarithmic Phase
B. subtilis 1376.6Early Stationary Phase
P. fluorescens 1655.2Early Stationary Phase
B. subtilis 16089.0Late Stationary Phase

The data indicates that extracts from Bacillus subtilis strains maintain their antifungal activity even after autoclaving, making them viable candidates for agricultural applications .

Crop Management Strategies

The integration of this compound-producing organisms into crop management strategies can enhance the resilience of crops against fungal infections. By promoting the growth of beneficial microorganisms that produce this compound and other antifungal compounds, farmers can improve crop yields while minimizing chemical inputs.

Mycotoxicology Research

This compound's role as a mycotoxin has prompted extensive research into its effects on human health and its potential therapeutic applications. Studies have focused on understanding the mechanisms through which this compound affects cellular processes and its implications for food safety .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of this compound, suggesting its potential use in developing new antimicrobial agents. The compound's ability to inhibit the growth of various pathogens could pave the way for novel treatments in infectious diseases .

Study on Antifungal Efficacy

A study conducted on various bacterial strains isolated from agricultural soils demonstrated significant antifungal activity against S. maydis and S. macrospora. The findings indicated that specific strains of Bacillus could effectively inhibit fungal growth, providing a biological alternative to chemical fungicides .

Toxicological Assessment

Research assessing the toxicological impact of this compound revealed its detrimental effects on livestock health, particularly concerning neurological impairments and liver damage. This underscores the importance of monitoring this compound levels in agricultural products to ensure food safety and animal welfare .

Conclusions

This compound presents a dual nature as both a toxic compound and a potential agent for biological control in agriculture. Its applications range from enhancing crop resilience against pathogens to serving as a subject of medical research aimed at understanding mycotoxins' impact on health. Continued exploration into this compound's properties could lead to innovative solutions in both agricultural practices and medical therapies.

The findings discussed herein underscore the importance of further research into this compound's applications across various fields, emphasizing sustainable practices that leverage natural biological processes while ensuring safety for both humans and animals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diplodiol belongs to a broader class of fungal metabolites with structural and functional diversity. Below is a detailed comparison with key analogs:

Diploidiatoxin

  • Source: Produced by Stenocarpella maydis (syn. Diplodia maydis) .
  • Structure : Unlike this compound’s benzopyrone scaffold, diploidiatoxin’s structure remains less characterized but is reported as a polyketide derivative .
  • Toxicity: Causes diplodiasis in cattle, characterized by neurological symptoms (ataxia, paralysis) and hepatic damage . No LD₅₀ data is available, but field observations highlight its impact on livestock .
  • Agricultural Impact : Both toxins are linked to maize ear rot, but S. maydis infections are more prevalent in regions with stem borer infestations .

Fusarochromanone (FUCH)

  • Source : Produced by Fusarium equiseti .
  • Structure: A benzopyrone analog with a chromanone core, differing in hydroxylation and side-chain modifications .
  • Toxicity : Exhibits cytotoxicity and teratogenicity in poultry, distinct from this compound’s acute avian toxicity .

Aflatoxins and Fumonisins

  • Source : Aflatoxins (e.g., B₁) from Aspergillus spp.; fumonisins (e.g., B₁) from Fusarium spp. .
  • Structure: Aflatoxins are difuranocoumarins, while fumonisins are aminopolyols—structurally unrelated to this compound .
  • Toxicity: Aflatoxins are hepatocarcinogenic; fumonisins disrupt sphingolipid metabolism. Both have broader mammalian toxicity compared to this compound’s niche avian effects .

Structural and Functional Data Table

Compound Source Chemical Class Key Structural Features Toxicity Profile Affected Species
This compound S. macrospora Benzopyrone 5S,6R configuration; tetrahydrochromenone LD₅₀ = 88,400 µg/kg (chickens) Poultry, cattle
Diploidiatoxin S. maydis Polyketide Undefined hydroxylation pattern Neurological and hepatic damage Cattle
Fusarochromanone F. equiseti Chromanone Hydroxymethyl side chain Cytotoxicity, teratogenicity Poultry
Aflatoxin B₁ Aspergillus flavus Difuranocoumarin Bisfuran ring system Hepatocarcinogenic (LD₅₀ = 0.3 mg/kg rats) Mammals
Fumonisin B₁ Fusarium verticillioides Aminopolyol Long hydrocarbon chain with tricarballylic acid Disrupts sphingolipid metabolism Swine, humans

Research Findings and Implications

  • This compound vs. Diploidiatoxin: While both mycotoxins arise from Stenocarpella spp., their structural divergence correlates with species-specific toxicity. This compound’s acute avian toxicity contrasts with diploidiatoxin’s chronic neurological effects in cattle, suggesting distinct molecular targets .
  • Agricultural Management : this compound contamination is mitigated through resistant maize cultivars and antifungal agents, whereas diploidiatoxin control requires integrated pest management to reduce stem borer vectors .
  • Analytical Challenges : this compound’s detection in maize relies on LC-MS/MS, but co-occurrence with other mycotoxins (e.g., aflatoxins) complicates risk assessments .

Q & A

Q. What appendices should accompany a this compound research paper to enhance reproducibility?

  • Methodological Answer : Include:
  • Appendix A : Raw NMR/MS spectra with peak assignments.
  • Appendix B : Detailed statistical outputs (e.g., ANOVA tables, p-values).
  • Appendix C : Custom script repositories (e.g., GitHub links for R/Python code) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diplodiol
Reactant of Route 2
Diplodiol

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